molecular formula C11H9FO B078471 1-Fluoro-7-methoxynaphthalene CAS No. 13791-03-2

1-Fluoro-7-methoxynaphthalene

Cat. No.: B078471
CAS No.: 13791-03-2
M. Wt: 176.19 g/mol
InChI Key: UEDDMVOEGYUUGI-UHFFFAOYSA-N
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Description

1-Fluoro-7-methoxynaphthalene is an organic compound with the molecular formula C12H9FO . It is an important intermediate in organic synthesis and exhibits certain chemical activities . This compound is part of the naphthalene family, which is known for its aromatic properties and applications in various chemical processes.

Preparation Methods

1-Fluoro-7-methoxynaphthalene can be synthesized by fluorinating 1-methoxynaphthalene . The specific step involves reacting 1-methoxynaphthalene with hydrofluoric acid to obtain the desired product. The reaction is generally carried out at a suitable temperature and reaction time using an appropriate solvent and catalyst to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-7-methoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.

    Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-7-methoxynaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Fluoro-7-methoxynaphthalene exerts its effects involves interactions with molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

1-Fluoro-7-methoxynaphthalene can be compared with other similar compounds, such as:

    1-Fluoronaphthalene: Lacks the methoxy group, which can influence its reactivity and applications.

    7-Methoxynaphthalene:

    1-Methoxynaphthalene: Similar structure but without the fluorine atom, leading to different reactivity and applications.

Properties

IUPAC Name

1-fluoro-7-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDMVOEGYUUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456872
Record name 1-fluoro-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13791-03-2
Record name 1-fluoro-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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